molecular formula C6H7NOS B3241897 N-(thiophen-2-ylmethyl)formamide CAS No. 1490137-02-4

N-(thiophen-2-ylmethyl)formamide

Cat. No.: B3241897
CAS No.: 1490137-02-4
M. Wt: 141.19 g/mol
InChI Key: BWXPQSDMOFLNKO-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)formamide is an organic compound that features a thiophene ring bonded to a formamide group via a methylene bridge Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various chemical and pharmaceutical applications The formamide group, on the other hand, is a functional group characterized by a carbonyl group attached to an amine

Scientific Research Applications

N-(thiophen-2-ylmethyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic components.

Future Directions

: Wu, H., Lu, X., Xu, J., Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. DOI: 10.3390/molecules27248700 : Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking studies of N-thiophen-2-ylmethylthiophene-2-carboxamide. (2023). Journal of the Iranian Chemical Society, 20(2), 463–474. DOI: 10.1007/s13738-023-02852-4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)formamide typically involves the reaction of thiophen-2-ylmethanol with formamide under acidic or basic conditions. One common method is to use a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide bond. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophen-2-ylmethylamine.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the formamide group can form hydrogen bonds with polar residues. These interactions can alter the conformation and function of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-ylmethanol: Similar structure but lacks the formamide group.

    Thiophen-2-ylmethylamine: Contains an amine group instead of a formamide group.

    Thiophen-2-carboxamide: Features a carboxamide group directly attached to the thiophene ring.

Uniqueness

N-(thiophen-2-ylmethyl)formamide is unique due to the presence of both the thiophene ring and the formamide group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXPQSDMOFLNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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